Cas no 2938875-42-2 (cis-4-Cyclopropoxy-cyclohexylamine)

Technical Introduction: cis-4-Cyclopropoxy-cyclohexylamine cis-4-Cyclopropoxy-cyclohexylamine is a cyclohexylamine derivative featuring a cyclopropoxy substituent in the cis-configuration. This compound is of interest in pharmaceutical and agrochemical research due to its rigid cyclopropane ring and amine functionality, which can enhance binding affinity and metabolic stability in bioactive molecules. The cis-orientation of the cyclopropoxy group may influence stereoselective interactions in target systems. Its well-defined stereochemistry and synthetic versatility make it a valuable intermediate for the development of chiral ligands, catalysts, or pharmacophores. The compound is typically handled under controlled conditions due to its amine reactivity. Purity and stereochemical integrity are critical for its applications in precision synthesis.
cis-4-Cyclopropoxy-cyclohexylamine structure
2938875-42-2 structure
Product Name:cis-4-Cyclopropoxy-cyclohexylamine
CAS No:2938875-42-2
MF:C9H17NO
MW:155.237382650375
CID:6620644
Update Time:2026-03-11

cis-4-Cyclopropoxy-cyclohexylamine Chemical and Physical Properties

Names and Identifiers

    • cis-4-Cyclopropoxy-cyclohexylamine
    • Inchi: 1S/C9H17NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h7-9H,1-6,10H2/t7-,8+
    • InChI Key: MQKFKGCJXIJHRY-OCAPTIKFSA-N
    • SMILES: [C@@H]1(N)CC[C@H](OC2CC2)CC1

Experimental Properties

  • Density: 1.02±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 225.7±33.0 °C(Predicted)
  • pka: 10.39±0.70(Predicted)

cis-4-Cyclopropoxy-cyclohexylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2583-1g
cis-4-Cyclopropoxy-cyclohexylamine
2938875-42-2 97%
1g
¥12066.64 2024-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2583-5g
cis-4-Cyclopropoxy-cyclohexylamine
2938875-42-2 97%
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¥43702.21 2024-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2583-500mg
cis-4-Cyclopropoxy-cyclohexylamine
2938875-42-2 97%
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¥7432.35 2024-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2583-250mg
cis-4-Cyclopropoxy-cyclohexylamine
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¥5228.88 2024-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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eNovation Chemicals LLC
Y1301264-50mg
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eNovation Chemicals LLC
Y1301264-250mg
cis-4-Cyclopropoxy-cyclohexylamine
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eNovation Chemicals LLC
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2938875-42-2 95%
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$1545 2025-02-24

cis-4-Cyclopropoxy-cyclohexylamine Suppliers

Amadis Chemical Company Limited
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(CAS:2938875-42-2)cis-4-Cyclopropoxy-cyclohexylamine
Order Number:A967884
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg/100mg/50mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:20
Price ($):1642.0/5477.0/1074.0/765.0/546.0/436.0
Email:sales@amadischem.com

Additional information on cis-4-Cyclopropoxy-cyclohexylamine

Exploring cis-4-Cyclopropoxy-cyclohexylamine (CAS No. 2938875-42-2): A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, cis-4-Cyclopropoxy-cyclohexylamine (CAS No. 2938875-42-2) has emerged as a pivotal intermediate with broad applications in pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique cyclopropyl-cyclohexyl hybrid structure, offers exceptional stereochemical control and functional group compatibility, making it a sought-after reagent for synthetic chemists. The growing interest in constrained amine derivatives and bridged cyclic systems in drug discovery has further amplified the relevance of this molecule in contemporary research.

The structural elegance of cis-4-Cyclopropoxy-cyclohexylamine lies in its stereospecific configuration, where the cyclopropoxy moiety adopts a cis-orientation relative to the amine group on the cyclohexane ring. This spatial arrangement creates a distinct three-dimensional profile that mimics bioactive conformations found in nature, addressing the increasing demand for 3D-rich scaffolds in medicinal chemistry. Recent computational studies suggest such sp3-enriched frameworks demonstrate improved target engagement compared to flat aromatic systems, aligning with the industry's shift toward fragment-based drug design.

From a synthetic perspective, the 2938875-42-2 compound serves as a versatile linchpin for constructing chiral auxiliaries and asymmetric catalysts. Its cyclohexylamine core can undergo selective functionalization at either the nitrogen or the carbon centers, while the cyclopropyl ether moiety acts as a conformationally rigid spacer. This dual functionality enables the creation of molecular diversity libraries, particularly valuable for high-throughput screening in lead optimization campaigns. Researchers are increasingly leveraging its potential in developing GPCR-targeting compounds, given the prevalence of similar structural motifs in neurotransmitter analogs.

The compound's stability profile makes it particularly attractive for flow chemistry applications, where its low molecular weight (221.3 g/mol) and balanced polarity facilitate efficient purification. Analytical data reveals excellent compatibility with modern continuous manufacturing platforms, addressing the pharmaceutical industry's push toward green chemistry and process intensification. Recent patent literature highlights its utility in constructing biodegradable polymers, where the strained cyclopropane ring enables unique polymerization kinetics.

In the context of structure-activity relationship (SAR) studies, cis-4-Cyclopropoxy-cyclohexylamine provides a valuable template for probing molecular recognition patterns. The cyclopropyl group serves as an isostere for unsaturated systems while maintaining metabolic stability—a critical consideration in CNS drug development. This property has sparked interest in its application for blood-brain barrier penetration enhancement strategies, particularly for neurodegenerative disease targets. The compound's logP value (predicted ~1.8) positions it favorably within the Lipinski rule parameters for drug-like molecules.

Quality control protocols for 2938875-42-2 typically employ HPLC-MS analysis with chiral stationary phases to ensure enantiomeric purity, as the cis-configuration is essential for its biological activity. Advanced characterization techniques like X-ray crystallography and dynamic NMR have been employed to study its conformational behavior, revealing interesting ring-flipping dynamics of the cyclohexyl chair. These studies contribute valuable data to the growing field of conformational analysis in medium-sized rings.

From a commercial standpoint, the demand for high-purity cis-4-Cyclopropoxy-cyclohexylamine continues to rise, driven by its adoption in parallel synthesis platforms and combinatorial chemistry approaches. Suppliers now offer customized bulk quantities with certificates of analysis detailing residual solvent levels and heavy metal content, reflecting the compound's transition from research-scale to preclinical development applications. The development of robust kilogram-scale synthesis routes has further solidified its position in the fine chemicals market.

Emerging applications in proteolysis-targeting chimera (PROTAC) design have brought renewed attention to 2938875-42-2, where its rigid linker potential is being explored for ternary complex formation. The compound's ability to maintain molecular distance between protein-binding domains while resisting proteolytic cleavage makes it an intriguing candidate for targeted protein degradation strategies. This aligns with current trends in precision medicine and next-generation therapeutics development.

Environmental considerations regarding cis-4-Cyclopropoxy-cyclohexylamine have prompted studies into its biodegradation pathways and ecotoxicity profile. Preliminary data suggests favorable environmental fate characteristics, with no significant bioaccumulation potential observed in standard models. These findings support its inclusion in sustainable chemistry initiatives, particularly for applications requiring benign by design principles. The compound's stability under ambient conditions also simplifies storage and handling protocols compared to more sensitive amine derivatives.

Looking forward, the scientific community anticipates expanded utilization of CAS 2938875-42-2 in crystal engineering and supramolecular chemistry, where its directional hydrogen bonding capacity and steric bulk may enable novel self-assembly architectures. Concurrent advances in automated synthesis platforms and machine learning-assisted molecular design will likely uncover additional applications for this structurally intriguing compound, cementing its role as a multifaceted tool in modern chemical research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2938875-42-2)cis-4-Cyclopropoxy-cyclohexylamine
A967884
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):1642.0/5477.0/1074.0/765.0/546.0/436.0
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